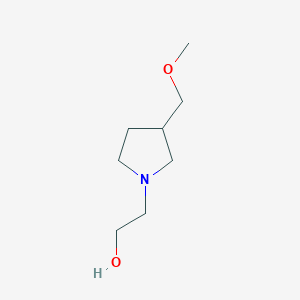
2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol is an organic compound with the molecular formula C8H17NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both an ether and an alcohol functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol typically involves the reaction of 3-methoxymethylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-acetaldehyde or 2-(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid.
Reduction: Formation of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxymethyl and ethanol groups allows for hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanamine
- 2-(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid
- 2-(3-Methoxymethyl-pyrrolidin-1-yl)-nicotinic acid
Uniqueness
2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol is unique due to the presence of both an ether and an alcohol functional group, which imparts distinct chemical reactivity and physical properties. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8-2-3-9(6-8)4-5-10/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKPNYKJPMAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide](/img/structure/B2947107.png)
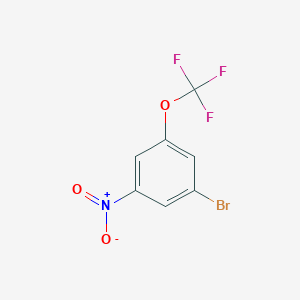
![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
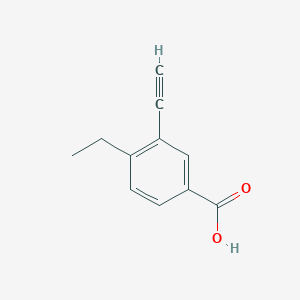
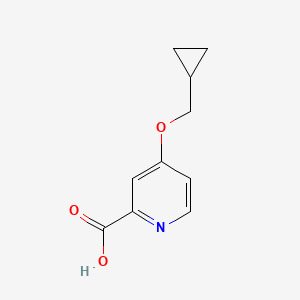
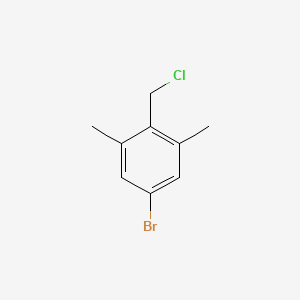
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2947117.png)
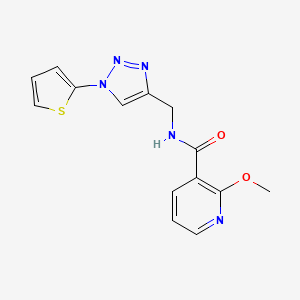
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)
![5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B2947122.png)
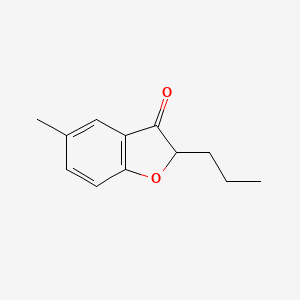
![(E)-N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide](/img/new.no-structure.jpg)
